molecular formula C32H22O4 B3052390 Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- CAS No. 40912-23-0

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-

Cat. No. B3052390
Key on ui cas rn: 40912-23-0
M. Wt: 470.5 g/mol
InChI Key: GRKPTIWJWCQZBA-UHFFFAOYSA-N
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Patent
US05145899

Procedure details

Into a 2 liter flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet and outlet, were charged 210 g (1.2338 moles) of diphenyl ether, 83.9 g (0.4132 moles) of isophthaloyl chloride, and 970 ml of methylene chloride. The solution was cooled to -5° C. by means of and acetone ice bath and then aluminum chloride (240 g, 1.8005 mole) was added in six 40 g portions. The temperature rose slightly during the addition of aluminum chloride and after the final addition the temperature was stabilized and held at 0° C. for thirty minutes. The solution was subsequently warmed to room temperature and held there for 1 hour. Afterwards, the solution was very slowly poured into agitated chilled demineralized water to deactivate the aluminum chloride (maximum water temperature reached was 28° C.). After stirring for 10 minutes, stirring was stopped and the very acidic upper layer was decanted off. The organic layer was subsequently washed several times with fresh dimeneralized water to remove the acid and filtered to remove solid impurities, e.g., elemental aluminum). Afterwards, methanol was slowly added to the organic layer (about 1/1 on a volume basis) with stirring and the product precipitated as short, white needles. Further purification was undertaken by slurrying 3X in isopropanol followed by filtration and drying. The short needles gave a DSC melting point (20° C./min) of 124° C.
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
83.9 g
Type
reactant
Reaction Step One
Quantity
970 mL
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
[Compound]
Name
six
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](Cl)(=[O:24])[C:15]1[CH:23]=[CH:22][CH:21]=[C:17]([C:18](Cl)=[O:19])[CH:16]=1.C(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-]>O>[O:7]([C:1]1[CH:2]=[CH:3][C:4]([C:14]([C:15]2[CH:23]=[CH:22][CH:21]=[C:17]([C:18](=[O:19])[C:11]3[CH:12]=[CH:13][C:8]([O:7][C:1]4[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=4)=[CH:9][CH:10]=3)[CH:16]=2)=[O:24])=[CH:5][CH:6]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
210 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
83.9 g
Type
reactant
Smiles
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
Name
Quantity
970 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
240 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
six
Quantity
40 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
into agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2 liter flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
after the final addition the temperature
WAIT
Type
WAIT
Details
held at 0° C. for thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
The solution was subsequently warmed to room temperature
ADDITION
Type
ADDITION
Details
Afterwards, the solution was very slowly poured
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
the very acidic upper layer was decanted off
CUSTOM
Type
CUSTOM
Details
to remove the acid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solid impurities, e.g., elemental aluminum)
ADDITION
Type
ADDITION
Details
Afterwards, methanol was slowly added to the organic layer (about 1/1 on a volume basis)
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the product precipitated as short, white needles
CUSTOM
Type
CUSTOM
Details
Further purification
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
The short needles gave a DSC
CUSTOM
Type
CUSTOM
Details
point (20° C./min) of 124° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O(C1=CC=CC=C1)C1=CC=C(C(=O)C2=CC(=CC=C2)C(C2=CC=C(C=C2)OC2=CC=CC=C2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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